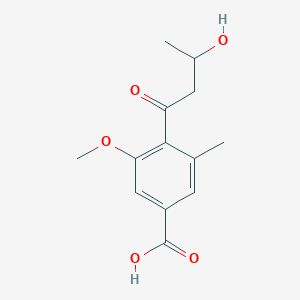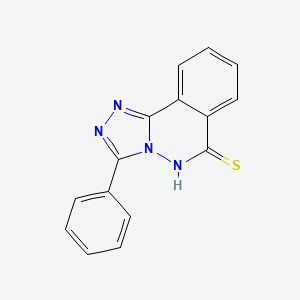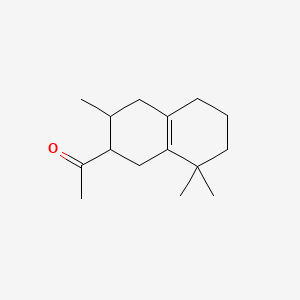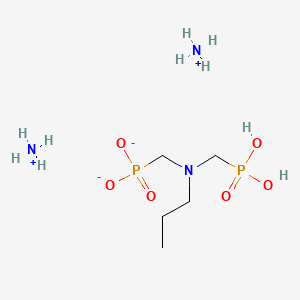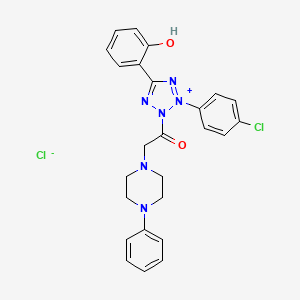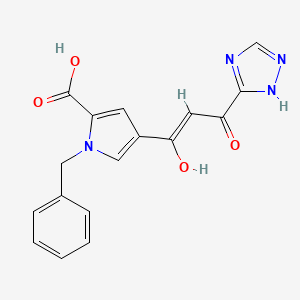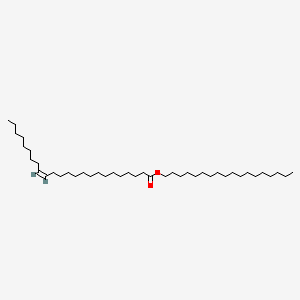
Benzylidene bis(dimethyldithiocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylidene bis(dimethyldithiocarbamate) is an organosulfur compound with the molecular formula C13H18N2S4. It is known for its unique chemical structure, which includes a benzylidene group linked to two dimethyldithiocarbamate moieties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzylidene bis(dimethyldithiocarbamate) can be synthesized through the reaction of benzaldehyde with dimethyldithiocarbamate under alkaline conditions. The reaction typically involves the use of sodium hydroxide (NaOH) as a base and acetone as a solvent. The reaction is carried out at a temperature of around 40°C for approximately 35 minutes .
Industrial Production Methods: Industrial production of benzylidene bis(dimethyldithiocarbamate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Benzylidene bis(dimethyldithiocarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzylidene bis(dimethyldithiocarbamate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzylidene bis(dimethyldithiocarbamate) involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, disrupting essential biological processes in microorganisms and cancer cells. The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyldithiocarbamate (DMDC): A potent copper-dependent antimicrobial agent.
Ethylene bis(dimethyldithiocarbamate): Used as a fungicide in agriculture.
Sodium N-benzyl-N-methyldithiocarbamate: Exhibits antimicrobial properties similar to benzylidene bis(dimethyldithiocarbamate).
Uniqueness: Benzylidene bis(dimethyldithiocarbamate) stands out due to its unique benzylidene group, which enhances its stability and reactivity compared to other dithiocarbamates. This structural feature also contributes to its diverse range of applications in various fields .
Eigenschaften
CAS-Nummer |
49773-60-6 |
|---|---|
Molekularformel |
C13H18N2S4 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
[dimethylcarbamothioylsulfanyl(phenyl)methyl] N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2S4/c1-14(2)12(16)18-11(19-13(17)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI-Schlüssel |
ADHMSYVDAOEEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SC(C1=CC=CC=C1)SC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


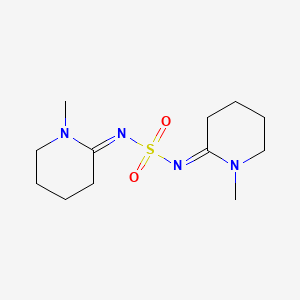

![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
